molecular formula C11H13F2N3O2S B1427440 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 1378723-56-8

6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B1427440
CAS No.: 1378723-56-8
M. Wt: 289.3 g/mol
InChI Key: CUOJHIYPZKXSPH-UHFFFAOYSA-N
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Description

6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine is a synthetic organic compound that belongs to the benzodiazole class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. The starting materials might include fluorinated benzene derivatives and sulfonyl-protected amines. Common synthetic steps could involve:

    Nucleophilic substitution: reactions to introduce the fluorine atoms.

    Sulfonylation: to attach the methanesulfonyl group.

    Cyclization: to form the benzodiazole ring.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve:

    Continuous flow reactors: for better control over reaction parameters.

    Catalysts: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or other oxidized forms.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine could have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine would depend on its specific biological target. Generally, compounds in this class might:

    Bind to specific enzymes or receptors: , altering their activity.

    Interfere with cellular pathways: , leading to changes in cell function or signaling.

Comparison with Similar Compounds

Similar Compounds

    6,7-difluoro-1H-1,3-benzodiazole: Lacks the methanesulfonylpropan-2-yl group.

    1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine: Lacks the fluorine atoms.

Uniqueness

6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine is unique due to the presence of both fluorine atoms and the methanesulfonylpropan-2-yl group, which might confer specific chemical and biological properties not seen in similar compounds.

Properties

IUPAC Name

6,7-difluoro-1-(1-methylsulfonylpropan-2-yl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3O2S/c1-6(5-19(2,17)18)16-10-8(15-11(16)14)4-3-7(12)9(10)13/h3-4,6H,5H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOJHIYPZKXSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N1C2=C(C=CC(=C2F)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 3
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6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 4
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6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine

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